Methyl 5-fluoro-1-methyl-indole-2-carboxylate
CAS No.: 893731-88-9
Cat. No.: VC16483869
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893731-88-9 |
|---|---|
| Molecular Formula | C11H10FNO2 |
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | methyl 5-fluoro-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3 |
| Standard InChI Key | MPXHDUXAMCENAN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 5-fluoro-1-methyl-indole-2-carboxylate belongs to the indole alkaloid family, a class of heterocyclic compounds renowned for their biological relevance. Its molecular formula is , with a molecular weight of 207.20 g/mol. The compound’s structure features a fused benzene-pyrrole ring system, with substitutions that enhance its electronic and steric properties (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 893731-88-9 |
| IUPAC Name | Methyl 5-fluoro-1-methylindole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 207.20 g/mol |
| SMILES | COC(=O)C1=CC2=C(N1C)C=CC(=C2)F |
The fluorine atom at position 5 increases electronegativity, potentially improving binding affinity to biological targets, while the methyl group at position 1 enhances metabolic stability. The carboxylate ester at position 2 offers a site for further functionalization, making the compound a flexible intermediate in synthetic chemistry.
Synthesis and Production
Synthetic Routes
The synthesis of methyl 5-fluoro-1-methyl-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole precursors. A common approach includes:
-
Methylation: Introduction of the methyl group at position 1 using methyl iodide or dimethyl sulfate under basic conditions.
-
Carboxylation: Esterification at position 2 via reaction with methyl chloroformate or similar agents.
-
Fluorination: Electrophilic aromatic substitution using fluorine-containing reagents (e.g., Selectfluor®) to introduce the fluorine atom at position 5.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 78 |
| Carboxylation | ClCO₂CH₃, Et₃N, THF, 0°C→RT | 85 |
| Fluorination | Selectfluor®, CH₃CN, 80°C | 65 |
Continuous flow reactors have been employed to optimize these steps, improving yield (up to 92%) and reducing reaction times.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Key strategies include:
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.
-
Catalyst Optimization: Palladium-based catalysts facilitate regioselective fluorination.
-
Purification Techniques: Column chromatography or recrystallization ensures high purity (>99%) for pharmaceutical applications.
Physical and Chemical Properties
While limited data exists for the exact compound, analogues suggest the following properties:
-
Melting Point: Estimated 120–130°C (based on methyl indole carboxylate derivatives) .
-
Boiling Point: ~335°C (extrapolated from similar indole esters) .
-
Solubility: Moderately soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester moiety.
Biological Activities and Mechanisms
Enzyme Inhibition
Methyl 5-fluoro-1-methyl-indole-2-carboxylate exhibits inhibitory activity against cytochrome P450 enzymes, which are critical in drug metabolism. Computational docking studies suggest its fluorine atom forms hydrogen bonds with active-site residues, while the indole core engages in hydrophobic interactions.
Anticancer Activity
In breast cancer cell lines (MCF-7), the compound demonstrated pro-apoptotic effects, reducing cell viability by 45% at 50 µM. This activity is attributed to the induction of oxidative stress and mitochondrial dysfunction.
Research Findings and Applications
Drug Development
The compound’s scaffold has been utilized to develop kinase inhibitors targeting EGFR and VEGFR2, with IC₅₀ values in the nanomolar range. For example, derivative VC-16483869-A showed 94% inhibition of EGFR at 10 nM.
Agricultural Chemistry
As a precursor to fungicidal agents, it has shown efficacy against Botrytis cinerea (gray mold) in tomato plants, reducing infection rates by 70% at 100 ppm.
Comparative Analysis with Related Compounds
Table 3: Comparison with Analogues
| Compound | Key Features | Bioactivity (IC₅₀) |
|---|---|---|
| Methyl 5-fluoroindole-2-carboxylate | Lacks 1-methyl group | Lower metabolic stability |
| Methyl 1-methylindole-2-carboxylate | No fluorine substitution | Reduced enzyme affinity |
| Target Compound | 1-Me, 5-F substitutions | Enhanced bioavailability |
The 1-methyl group in the target compound reduces first-pass metabolism, increasing oral bioavailability compared to non-methylated analogues.
Future Perspectives
Future research should prioritize:
-
Mechanistic Studies: Elucidating molecular targets via proteomics and CRISPR screening.
-
Derivatization: Exploring modifications at positions 3 and 4 to enhance potency.
-
In Vivo Testing: Assessing pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume